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Compound of Interest

Compound Name: DDD100097

Cat. No.: B12367229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and

key data related to the investigational anti-trypanosomal agent, DDD100097. This document is

intended to guide researchers in the evaluation of this compound and similar N-

myristoyltransferase (NMT) inhibitors for the treatment of Human African Trypanosomiasis

(HAT).

Introduction
Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a parasitic disease

caused by Trypanosoma brucei subspecies. The disease progresses from a hemolymphatic

(stage 1) to a meningoencephalitic (stage 2) phase, the latter being fatal if left untreated.

Current treatments for stage 2 HAT are limited by issues of toxicity and complex administration.

DDD100097 is a pyrazole sulfonamide inhibitor of Trypanosoma brucei N-myristoyltransferase

(TbNMT), an enzyme essential for the survival and virulence of the parasite. This compound

was developed as a lead candidate with the potential to cross the blood-brain barrier and treat

the central nervous system (CNS) stage of the disease.
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DDD100097 exerts its trypanocidal activity by inhibiting TbNMT. This enzyme catalyzes the

attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety

of substrate proteins. This N-myristoylation is crucial for protein trafficking, signal transduction,

and the structural integrity of the parasite's organelles. Inhibition of TbNMT disrupts these

essential cellular processes, leading to parasite death.
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Caption: Mechanism of action of DDD100097 in Trypanosoma brucei.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for DDD100097 and related

compounds.
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Table 1: In Vitro Activity and Selectivity

Compound
TbNMT IC₅₀
(μM)

T. brucei EC₅₀
(μM)

HsNMT IC₅₀
(μM)

Selectivity
(HsNMT IC₅₀ /
TbNMT IC₅₀)

DDD100097 0.003 0.010 >10 >3333

DDD85646 0.002 0.004 0.005 2.5

Data sourced from Brand et al., J Med Chem, 2014.

Table 2: In Vivo Pharmacokinetics in Mice

Compound Dose (mg/kg, p.o.) Brain:Blood Ratio

DDD100097 50 1.6

DDD85646 50 <0.05

Data sourced from Brand et al., J Med Chem, 2014.

Table 3: In Vivo Efficacy in a Stage 2 HAT Mouse Model (T. b. brucei GVR35)

Compound
Dose (mg/kg, b.i.d.,
p.o.)

Duration (days) Outcome

DDD100097 100 5
Partial efficacy (some

cures, some toxicity)

Data sourced from Brand et al., J Med Chem, 2014.[1][2]

Experimental Protocols
TbNMT and HsNMT Inhibition Assay
This protocol describes a scintillation proximity assay (SPA) to determine the inhibitory activity

of compounds against T. brucei and human N-myristoyltransferase.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/jm500809c
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00884
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMT Inhibition Assay Workflow

Prepare assay mix:
- Enzyme (TbNMT or HsNMT)
- Biotinylated peptide substrate

- [³H]Myristoyl-CoA

Add test compound
(e.g., DDD100097)

at various concentrations
Incubate at 25°C Stop reaction Add streptavidin-coated

SPA beads
Incubate to allow

biotin-streptavidin binding
Measure radioactivity

using a scintillation counter Calculate IC₅₀ values

Click to download full resolution via product page

Caption: Workflow for the NMT scintillation proximity assay.

Materials:

Recombinant TbNMT or HsNMT

Biotinylated peptide substrate

[³H]Myristoyl-CoA

Test compound (DDD100097)

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT)

Streptavidin-coated SPA beads

96-well microplates

Scintillation counter

Procedure:

Prepare a reaction mixture containing the enzyme, biotinylated peptide substrate, and

[³H]Myristoyl-CoA in the assay buffer.

Add the test compound at a range of concentrations to the wells of a 96-well plate.

Initiate the reaction by adding the reaction mixture to the wells.
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Incubate the plate at 25°C for the desired reaction time.

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

Add streptavidin-coated SPA beads to each well.

Incubate the plate to allow the biotinylated peptide to bind to the beads.

Measure the radioactivity in each well using a scintillation counter.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value by non-linear regression analysis.

Trypanosoma brucei Cellular Assay
This protocol outlines the determination of the 50% effective concentration (EC₅₀) of a

compound against bloodstream form T. brucei.

Materials:

Trypanosoma brucei brucei (e.g., Lister 427 strain)

HMI-9 medium supplemented with 10% fetal bovine serum

Test compound (DDD100097)

Resazurin-based viability reagent

96-well microplates

Fluorescence plate reader

Procedure:

Maintain T. b. brucei bloodstream forms in HMI-9 medium at 37°C with 5% CO₂.

Seed the parasites into 96-well plates at a density of 2 x 10⁴ cells/mL.

Add the test compound at various concentrations to the wells.
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Incubate the plates for 48 hours.

Add a resazurin-based viability reagent to each well and incubate for an additional 24 hours.

Measure the fluorescence (e.g., excitation 530 nm, emission 590 nm) using a plate reader.

Calculate the percent inhibition of parasite growth for each concentration and determine the

EC₅₀ value.

In Vivo Efficacy in a Stage 2 HAT Mouse Model
This protocol describes the evaluation of a compound's efficacy in a mouse model of late-stage

African trypanosomiasis.
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Stage 2 HAT Mouse Model Workflow

Infect mice with
T. b. brucei GVR35

Monitor parasitemia

Initiate treatment at day 21
post-infection (CNS involvement)

Administer test compound
(e.g., DDD100097) orally,

twice daily for 5 days

Monitor parasitemia
during and after treatment

Observe for relapse
up to 180 days post-treatment

Assess cure rate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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